molecular formula C26H22N2O3 B292324 ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B292324
M. Wt: 410.5 g/mol
InChI Key: FHDMSRQRGAUBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate (EMPPC) is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using various methods and has been studied for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as TNF-α, IL-1β, and IL-6. ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without significant degradation. However, ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One area of interest is the development of novel ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate in more detail, which could lead to the development of new therapeutic strategies. Additionally, the potential applications of ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate in the treatment of various diseases, such as cancer and inflammation, should be further explored.
Conclusion:
In conclusion, ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It can be synthesized using various methods and has been studied for its potential applications in various fields. ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate exhibits potent anti-inflammatory, analgesic, and anti-cancer activities and has been found to possess potent antifungal and antibacterial activities. However, its mechanism of action is not fully understood, and further studies are needed to explore its potential applications.

Synthesis Methods

Ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid with ethyl benzoylacetate in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate in high yield and purity.

Scientific Research Applications

Ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities. Studies have also shown that ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to possess potent antifungal and antibacterial activities.

properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-benzoyl-1-(2-methylphenyl)-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C26H22N2O3/c1-3-31-26(30)23-22(25(29)20-15-8-5-9-16-20)24(19-13-6-4-7-14-19)28(27-23)21-17-11-10-12-18(21)2/h4-17H,3H2,1-2H3

InChI Key

FHDMSRQRGAUBFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C

Origin of Product

United States

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